Sacubitrilat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Sacubitril is an inactive prodrug that converts to sacubitrilat in the body. Sacubitrilat inhibits neprilysin, an enzyme that breaks down natriuretic peptides. These peptides have various functions in the heart and blood vessels, including lowering blood pressure and reducing fluid retention. By inhibiting neprilysin, sacubitrilat increases the levels of these peptides, which may contribute to its beneficial effects in heart failure [].

Use in Clinical Trials

Sacubitrilat, usually combined with valsartan (an angiotensin receptor blocker), has been extensively studied in clinical trials for heart failure with reduced ejection fraction (HFrEF). HFrEF is a condition where the heart's pumping ability is weakened.

The PARADIGM-HF trial [] is a landmark study that established sacubitrilat/valsartan as a new standard treatment for HFrEF. This large-scale trial showed that the combination therapy was superior to enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in reducing hospitalizations and cardiovascular death for HFrEF patients.

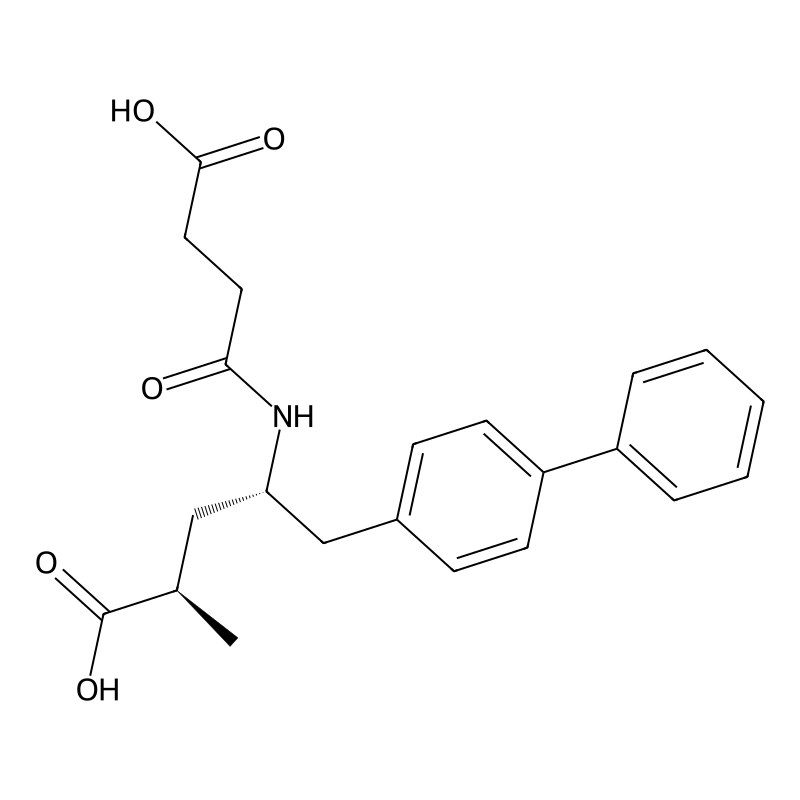

Sacubitrilat is the active metabolite of sacubitril, an antihypertensive drug primarily used in combination with valsartan for treating heart failure. The chemical structure of sacubitrilat is represented by the formula and its IUPAC name is (2R,4S)-5-{[1,1'-biphenyl]-4-yl}-4-(3-carboxypropanamido)-2-methylpentanoic acid . Sacubitrilat functions as a neprilysin inhibitor, which enhances levels of natriuretic peptides that help lower blood pressure and reduce fluid overload in heart failure patients .

Sacubitrilat's primary mechanism of action involves inhibiting neprilysin, an enzyme that breaks down natriuretic peptides (NPs) [, ]. NPs are hormones that promote sodium excretion and vasodilation, ultimately lowering blood pressure []. By inhibiting neprilysin, sacubitrilat increases circulating levels of NPs, leading to their beneficial effects on blood pressure and heart function [, ].

The primary biological activity of sacubitrilat revolves around its role as a neprilysin inhibitor. By inhibiting this enzyme, sacubitrilat increases the availability of beneficial peptides that regulate blood pressure and fluid balance. Studies have shown that sacubitrilat can reduce the risk of adverse cardiovascular events in heart failure patients by improving hemodynamic parameters and reducing mortality rates .

The synthesis of sacubitrilat involves several key steps:

- Formation of Grignard Reagent: Starting with 4-bromo-1,1'-biphenyl, a Grignard reagent is formed.

- Regioselective Reaction: This reagent reacts with (S)-epichlorohydrin.

- Mitsunobu Reaction: A Mitsunobu reaction is performed with succinimide.

- Hydrolysis: Acidic hydrolysis removes protecting groups.

- Wittig Reaction: The aldehyde formed undergoes a Wittig reaction to create an α,β-unsaturated ester.

- Asymmetric Hydrogenation: This sets the stereocenter using a ruthenium catalyst.

- Final Steps: Esterification and reaction with succinic anhydride yield sacubitrilat .

Sacubitrilat is primarily used in the treatment of heart failure when combined with valsartan. The combination drug, known as sacubitril/valsartan or Entresto, has been shown to significantly improve patient outcomes by reducing hospitalizations and mortality associated with heart failure . Ongoing research is exploring its potential applications in oncology, particularly as an anti-cancer agent due to its ability to inhibit certain pathways involved in tumor progression .

Research indicates that sacubitrilat interacts significantly with various biological targets, particularly neprilysin and angiotensin II receptors. Its binding affinity and stability within these enzyme complexes are critical for its therapeutic effects. Docking studies have demonstrated that sacubitrilat forms stable complexes through hydrogen bonding and hydrophobic interactions, enhancing its efficacy as an enzyme inhibitor .

Several compounds share structural or functional similarities with sacubitrilat. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Valsartan | Biphenyl structure | Angiotensin II receptor antagonist | Primarily used for hypertension |

| Entresto (sacubitril/valsartan) | Combination of both | Dual action (neprilysin inhibition + angiotensin receptor blockade) | Approved for heart failure treatment |

| Trichostatin | Hydroxamic acid derivative | Histone deacetylase inhibitor | Used mainly in cancer therapy |

| Vorinostat | Hydroxamic acid derivative | Histone deacetylase inhibitor | Specific for certain cancer types |

Sacubitrilat stands out due to its specific role as a neprilysin inhibitor and its unique application in heart failure management, differentiating it from other compounds that may target different pathways or conditions .

Sacubitril undergoes selective bioactivation through a highly specific enzymatic de-ethylation process mediated exclusively by carboxylesterase 1 (CES1) in human liver tissue [1] [2]. This bioactivation represents a critical metabolic transformation where the inactive prodrug sacubitril is converted to its pharmacologically active metabolite, sacubitrilat (LBQ657), through hydrolytic cleavage of the ethyl ester moiety [1] [2].

The de-ethylation process demonstrates remarkable tissue and enzyme specificity. Comprehensive incubation studies using human tissue fractions revealed that sacubitril activation occurs exclusively in liver S9 fractions, with no appreciable hydrolysis observed in human plasma, intestine S9 fractions, or kidney S9 fractions [1]. This hepatic selectivity underscores the liver as the primary site of sacubitril bioactivation, establishing a well-defined anatomical localization for the metabolic conversion process [1].

At the molecular level, sacubitril exhibits high selectivity for CES1 over CES2, consistent with the substrate preferences of these carboxylesterases [1]. CES1 typically favors substrates with small alcohol groups and large acyl groups, characteristics that align with sacubitril's molecular structure [1]. The enzymatic kinetics of this conversion demonstrate robust catalytic efficiency, with a maximum velocity (Vmax) of 557.5 ± 18.1 nmol/mg CES1/min and a Michaelis constant (Km) of 767.2 ± 56.4 μM, yielding an intrinsic clearance (CLint) of 726.9 ± 56.7 μl/mg CES1/min [1].

The specificity of this enzymatic process is further confirmed by inhibition studies using bis-(p-nitrophenyl) phosphate (BNPP), a selective CES1 inhibitor, which demonstrates concentration-dependent inhibition of sacubitril hydrolysis in human liver S9 fractions [1]. The IC50 value of 0.6 μM for BNPP inhibition provides strong evidence for CES1-mediated catalysis [1]. Additionally, genetic variants of CES1, particularly the G143E variant (rs71647871), significantly impair sacubitril activation, demonstrating that this single nucleotide polymorphism represents a loss-of-function variant for sacubitril bioactivation [1] [2].

Metabolic Conversion Kinetics

The metabolic conversion kinetics of sacubitril to sacubitrilat follow well-characterized Michaelis-Menten kinetics, indicating saturable enzymatic processes typical of CES1-mediated hydrolysis [1]. The conversion demonstrates rapid temporal dynamics, with peak sacubitril plasma concentrations reached within 0.5-1 hour following oral administration, while the active metabolite LBQ657 achieves maximum plasma concentrations within 2 hours [3] [4].

The elimination half-lives of the parent compound and active metabolite exhibit distinct kinetic profiles. Sacubitril demonstrates a short elimination half-life of approximately 1.3-1.4 hours, reflecting rapid conversion to the active metabolite [4] [3]. In contrast, sacubitrilat (LBQ657) exhibits a substantially longer elimination half-life of approximately 11.5-12 hours, providing sustained neprilysin inhibition [4] [3]. This pharmacokinetic profile ensures that despite rapid prodrug conversion, the therapeutic effect is maintained through the prolonged presence of the active metabolite [4].

The conversion efficiency varies significantly across different species, with humans demonstrating high conversion rates where LBQ657 accounts for 93-98% of the area under the curve compared to sacubitril [5]. This high conversion efficiency ensures that the majority of the administered prodrug is successfully transformed into the pharmacologically active form. The bioavailability of LBQ657 following oral administration of sacubitril exceeds 60%, indicating efficient absorption and conversion processes [4] [5].

Steady-state levels of sacubitril, LBQ657, and valsartan are achieved within 3 days of twice-daily dosing, reflecting the predictable pharmacokinetic behavior of the conversion process [6]. The metabolic conversion demonstrates dose-proportional kinetics within the therapeutic range, with linear relationships observed between dose and systemic exposure for both sacubitril and its active metabolite [4].

Structural Transformations During Bioactivation

The structural transformation during sacubitril bioactivation involves the hydrolytic cleavage of the ethyl ester bond, converting the molecular formula from C24H29NO5 (sacubitril) to C22H25NO5 (sacubitrilat), with a corresponding molecular weight reduction from 411.5 g/mol to 383.4 g/mol [7] [8]. This de-ethylation reaction removes the ethyl group (-C2H4), transforming the ester functionality into a carboxylic acid group while preserving the critical structural elements required for neprilysin inhibition [7] [8].

The stereochemical integrity of the molecule remains intact during bioactivation, with the (2R,4S) configuration of the chiral centers preserved throughout the enzymatic conversion [9] [8]. This stereochemical conservation is crucial for maintaining the compound's biological activity, as the specific three-dimensional arrangement of atoms determines the binding affinity and selectivity for the neprilysin active site [9]. The crystal structure of LBQ657 in complex with human neprilysin at 2 Å resolution reveals that the compound occupies the S1, S1', and S2' sub-pockets of the active site, with the P1'-biphenyl moiety inducing conformational changes that contribute to its selectivity against structurally homologous zinc metallopeptidases [9].

The biphenyl-4-yl group, which serves as the primary binding moiety for neprilysin interaction, remains completely unchanged during the bioactivation process [7] [8]. This structural preservation ensures that the essential pharmacophore responsible for enzyme recognition and binding is maintained. The carboxylic acid group formed through de-ethylation enhances the compound's polarity and creates an anionic species at physiological pH, which may contribute to improved binding interactions with the enzyme's active site [8].

The transformation also results in altered physicochemical properties, particularly increased water solubility due to the formation of the ionizable carboxylic acid group [8]. This enhanced solubility facilitates improved tissue distribution and renal elimination compared to the parent ester compound. Despite these solubility changes, both sacubitril and sacubitrilat maintain high plasma protein binding (94-97%), indicating that the structural transformation does not significantly alter protein binding characteristics [10] [5].

Metabolic Fate Analysis

The metabolic fate of sacubitrilat follows a well-defined elimination pathway characterized by minimal further biotransformation and predominant renal excretion as the unchanged active metabolite [5] [3]. Following the initial CES1-mediated conversion from sacubitril, LBQ657 undergoes limited secondary metabolism, with no significant formation of major metabolites [11] [5]. This metabolic stability ensures that the pharmacologically active compound remains intact throughout its systemic circulation.

Renal excretion represents the dominant route of elimination for sacubitrilat, accounting for 52-68% of the total administered dose [4] [5] [3]. The compound is primarily eliminated unchanged in urine, with total LBQ657 recovery (combining urine and fecal excretion) representing approximately 85.5% of the administered dose [3]. Fecal excretion accounts for 37-48% of the total radioactivity, though this includes both unchanged drug and minor metabolites [5] [3].

The renal elimination process involves active transport mechanisms mediated by organic anion transporters (OAT1 and OAT3) and organic anion transporting polypeptides (OATP1B1 and OATP1B3) [12] [13]. OATP1B1 contributes approximately 70% to the hepatic uptake of LBQ657, while OATP1B3 accounts for the remaining 30% [12]. Additionally, the multidrug resistance-associated protein 2 (MRP2) facilitates the transport of LBQ657, contributing to its elimination [12] [13].

The elimination of sacubitrilat demonstrates minimal involvement of cytochrome P450 enzymes, with no significant CYP-mediated metabolism observed [5]. This independence from CYP-mediated pathways reduces the potential for drug-drug interactions and provides predictable elimination kinetics. The compound shows weak inhibition of CYP2C9 with an IC50 of approximately 40 μM, but this is not considered clinically relevant given therapeutic concentrations [5].

In patients with renal impairment, the elimination of LBQ657 is significantly affected, with exposure increased by approximately 2-fold in mild to moderate renal impairment and 2.7-fold in severe renal impairment [4]. This pharmacokinetic alteration necessitates careful dose consideration in patients with compromised renal function, though the increased exposure has not been associated with increased adverse events in clinical studies [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Minguet J, Sutton G, Ferrero C, Gomez T, Bramlage P. LCZ696 : a new paradigm for the treatment of heart failure? Expert Opin Pharmacother. 2015 Feb;16(3):435-46. doi: 10.1517/14656566.2015.1000300. Review. PubMed PMID: 25597387.

3: von Lueder TG, Wang BH, Kompa AR, Huang L, Webb R, Jordaan P, Atar D, Krum H. Angiotensin receptor neprilysin inhibitor LCZ696 attenuates cardiac remodeling and dysfunction after myocardial infarction by reducing cardiac fibrosis and hypertrophy. Circ Heart Fail. 2015 Jan;8(1):71-8. doi: 10.1161/CIRCHEARTFAILURE.114.001785. Epub 2014 Oct 31. PubMed PMID: 25362207.

4: Gu J, Noe A, Chandra P, Al-Fayoumi S, Ligueros-Saylan M, Sarangapani R, Maahs S, Ksander G, Rigel DF, Jeng AY, Lin TH, Zheng W, Dole WP. Pharmacokinetics and pharmacodynamics of LCZ696, a novel dual-acting angiotensin receptor-neprilysin inhibitor (ARNi). J Clin Pharmacol. 2010 Apr;50(4):401-14. doi: 10.1177/0091270009343932. Epub 2009 Nov 23. PubMed PMID: 19934029.